4-(2-Chlorophenyl)butan-2-one

Description

Contextualization within Ketone Derivatives and Aryl-Substituted Butanones

Ketones are a fundamental class of organic compounds characterized by a carbonyl group flanked by two carbon atoms. wikipedia.org They are integral to both industrial processes and biological systems, serving as solvents, polymer precursors, and pharmaceuticals. wikipedia.org Ketones can be simple, like acetone (B3395972), or part of more complex molecular architectures. wikipedia.orgquora.com Their reactivity, centered around the carbonyl group, allows for a wide array of chemical transformations. quora.com

Within the vast family of ketones, aryl-substituted butanones represent a significant subgroup. These compounds feature a four-carbon butanone chain attached to an aromatic ring. The position of the aryl group and any substituents on the ring can dramatically influence the molecule's chemical and physical properties.

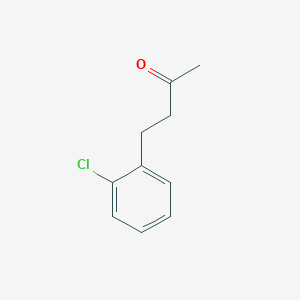

4-(2-Chlorophenyl)butan-2-one is a specific example of an unsymmetrical, aryl-substituted butanone. Its structure consists of a butan-2-one moiety where the fourth carbon is attached to a phenyl ring, which is, in turn, substituted with a chlorine atom at the ortho (2-) position. The presence and position of the chlorine atom, an electron-withdrawing group, can impact the reactivity of both the aromatic ring and the ketone's carbonyl group.

Significance as a Chemical Scaffold for Research Endeavors

In medicinal chemistry and materials science, a "chemical scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound serves as such a scaffold. Its basic framework can be chemically modified in numerous ways, including reactions at the carbonyl group (such as reduction to an alcohol or conversion to an imine), on the alkyl chain, or by further substitution on the aromatic ring.

This versatility makes it a valuable starting material or intermediate in the synthesis of more complex molecules. For instance, ketone derivatives are found in a range of pharmaceuticals, including analgesics, anti-inflammatory agents, and anticancer drugs. numberanalytics.com The specific structural motifs present in this compound could be explored for the development of new therapeutic agents or functional materials. Research has shown that related aryl-substituted compounds are used in the synthesis of various biologically active molecules. For example, 4-(4-Chlorophenyl)-2-butanone has been utilized as a reactant in preparing diarylheptanoids that act as tumor necrosis factor-α (TNF-α) inhibitors. chemicalbook.com

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound is primarily focused on its synthesis and its use as an intermediate in organic synthesis. The development of efficient synthetic routes to this and related aryl-substituted ketones is an active area of investigation. rsc.orgnih.gov For example, methods like the Rh-catalyzed 1,4-addition of boronic acids to α,β-unsaturated ketones provide pathways to functionalized ketones. rsc.org

However, a comprehensive understanding of the full range of chemical transformations and potential applications of this compound remains an area with knowledge gaps. While its role as a synthetic intermediate is acknowledged, detailed studies on its biological activity profile or its potential as a direct therapeutic agent are not extensively documented in publicly available literature.

Further research could delve into several key areas:

Exploration of Biological Activity: Systematic screening of this compound and its derivatives for various biological activities could uncover novel therapeutic potentials. For instance, a related compound, 4-(phenylsulfanyl)butan-2-one, has shown promise in improving fear memory retrieval in Alzheimer's disease models. elsevierpure.com

Development of Novel Synthetic Methodologies: Discovering new and more efficient ways to synthesize and functionalize this compound would enhance its utility as a chemical scaffold.

Physicochemical Characterization: In-depth studies of its physicochemical properties would provide a better understanding of its behavior in different chemical and biological environments.

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 3506-74-9 | C10H11ClO | 182.65 |

| 4-(3-Chlorophenyl)butan-2-one | 3506-73-8 | C10H11ClO | 182.65 |

| 4-(4-Chlorophenyl)butan-2-one (B57468) | 3506-75-0 | C10H11ClO | 182.65 |

| 3-Chloro-4-(2-chlorophenyl)-2-butanone | 30359-13-8 | C10H10Cl2O | 217.097 |

| 4-(4-Chlorophenyl)-3-buten-2-one | 30626-03-0 | C10H9ClO | 180.63 |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODZQCDPJUFKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595034 | |

| Record name | 4-(2-Chlorophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3506-72-7 | |

| Record name | 4-(2-Chlorophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Development for 4 2 Chlorophenyl Butan 2 One and Its Analogs

Established Reaction Pathways for 4-(2-Chlorophenyl)butan-2-one Synthesis

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones, involving the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. nih.govorganic-chemistry.org For the synthesis of this compound, a two-step approach is generally considered.

First, a Friedel-Crafts acylation of a suitable aromatic substrate can be performed, followed by chain extension. For instance, the acylation of chlorobenzene (B131634) with acetyl chloride would primarily yield 4-chloroacetophenone due to the ortho- and para-directing nature of the chlorine substituent, with the para isomer being the major product. youtube.com Subsequent elaboration of the methyl ketone would be necessary to introduce the remaining two carbons of the butanone chain.

Alternatively, a more direct approach involves the Friedel-Crafts acylation of an aromatic compound with a four-carbon acylating agent. For example, the reaction of benzene (B151609) with 4-chlorobutanoyl chloride would yield 4-chloro-1-phenylbutan-1-one. Subsequent manipulation of the functional groups would be required to obtain the desired butan-2-one structure. A study on the Friedel-Crafts acylation of 2-chlorobenzoic acids and 2-(2-chlorophenyl)acetic acids using microwave heating has demonstrated the synthesis of related (2-chlorophenyl)(phenyl)methanones and 2-(2-chlorophenyl)-1-phenylethanones, highlighting the feasibility of acylating chloro-substituted aromatic rings. researchgate.net

The general mechanism for Friedel-Crafts acylation proceeds via the formation of an acylium ion electrophile, which then attacks the aromatic ring in an electrophilic aromatic substitution reaction. libretexts.org The choice of catalyst, solvent, and reaction temperature can significantly influence the yield and isomeric distribution of the products. rsc.org

Table 1: Reactants and Products in Friedel-Crafts Acylation for Aryl Ketone Synthesis

| Aromatic Substrate | Acylating Agent | Major Product(s) | Reference |

| Chlorobenzene | Benzoyl chloride | o-, m-, and p-chlorobenzophenones | rsc.org |

| Benzene | Acyl chloride | Ketone | libretexts.org |

| Chlorobenzene | Acetyl chloride | 2-chloro acetophenone (B1666503) & 4-chloro acetophenone | youtube.com |

| 2-Chlorobenzoic acids | - | (2-Chlorophenyl)(phenyl)methanones | researchgate.net |

| 2-(2-Chlorophenyl)acetic acids | - | 2-(2-Chlorophenyl)-1-phenylethanones | researchgate.net |

Claisen Condensation Derived Strategies

Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. byjus.comgeeksforgeeks.org The product of a classic Claisen condensation is a β-keto ester. This reaction is highly valuable in organic synthesis for building more complex molecular frameworks from simpler starting materials. masterorganicchemistry.comchemistrysteps.com

The mechanism involves the deprotonation of an ester at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.org Subsequent elimination of an alkoxide leaving group yields the β-keto ester. libretexts.org A key requirement for the reaction to proceed to completion is the use of a stoichiometric amount of base, as the resulting β-keto ester is more acidic than the starting ester and is deprotonated, driving the equilibrium forward. chemistrysteps.com

For the synthesis of compounds like this compound, a "crossed" Claisen condensation can be employed, where two different esters are used. masterorganicchemistry.com To avoid a mixture of products, one of the esters should ideally lack α-hydrogens and thus be unable to form an enolate.

A prominent application of Claisen-type reactions in the synthesis of ketones is the acetoacetic ester synthesis. wikipedia.orglibretexts.org This method allows for the conversion of ethyl acetoacetate (B1235776) into a methyl ketone. youtube.com

Alkylation-Cleavage Methods for 4-Arylbutan-2-ones

A powerful and widely used method for the synthesis of 4-arylbutan-2-ones, including this compound, is the acetoacetic ester synthesis. This method is a specific example of an alkylation-cleavage strategy. wikipedia.orglibretexts.org The synthesis begins with ethyl acetoacetate, a β-keto ester that can be readily deprotonated at the α-carbon due to the presence of two flanking carbonyl groups. libretexts.org

Enolate Formation: Ethyl acetoacetate is treated with a suitable base, such as sodium ethoxide, to generate the corresponding enolate ion.

Alkylation: The enolate ion, a potent nucleophile, is then reacted with an appropriate alkyl halide. To synthesize this compound, the chosen alkylating agent would be 2-chlorobenzyl chloride. The nucleophilic enolate attacks the benzyl (B1604629) chloride in an SN2 reaction, forming a new carbon-carbon bond.

Hydrolysis and Decarboxylation: The resulting alkylated acetoacetic ester is then subjected to acidic aqueous conditions and heated. This step first hydrolyzes the ester to a β-keto acid, which is unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield the final methyl ketone product. wikipedia.orglibretexts.org

A related approach involves the direct alkylation of ketone enolates, though this can sometimes lead to mixtures of products if the ketone is unsymmetrical. libretexts.org The use of a sterically hindered base like lithium diisopropylamide (LDA) can help to achieve more selective enolate formation.

Table 2: Key Steps in the Acetoacetic Ester Synthesis of this compound

| Step | Reagents and Conditions | Intermediate/Product | Reference |

| 1. Enolate Formation | Ethyl acetoacetate, Sodium ethoxide | Ethyl acetoacetate enolate | libretexts.org |

| 2. Alkylation | Ethyl acetoacetate enolate, 2-Chlorobenzyl chloride | Ethyl 2-(2-chlorobenzyl)acetoacetate | wikipedia.orglibretexts.org |

| 3. Hydrolysis & Decarboxylation | Ethyl 2-(2-chlorobenzyl)acetoacetate, Aq. HCl, Heat | This compound | wikipedia.orglibretexts.org |

Meerwein Reaction for Substituted Butanones

The Meerwein arylation is an organic reaction that involves the addition of an aryl diazonium salt to an electron-deficient alkene, typically catalyzed by a metal salt, such as a copper salt. wikipedia.orgthermofisher.com This reaction provides a method for the formation of a carbon-carbon bond between an aryl group and an alkene. The product is an arylated alkene or, in the presence of a trapping agent, an alkylated arene compound. wikipedia.org

The reaction is initiated by the formation of an aryl radical from the diazonium salt, which then adds to the alkene. The resulting radical intermediate can then be trapped, often by a halide ion from the copper salt or the diazonium salt counterion. Subsequent elimination of HX can lead to an aryl-substituted alkene. wikipedia.org

For the synthesis of this compound, a plausible route would involve the Meerwein arylation of an appropriate α,β-unsaturated ketone, such as methyl vinyl ketone or 3-buten-2-one, with a diazonium salt derived from 2-chloroaniline (B154045). The 2-chlorobenzenediazonium (B96021) salt would be generated in situ from 2-chloroaniline using sodium nitrite (B80452) and a hydrohalic acid. thermofisher.com The reaction with 3-buten-2-one in the presence of a copper catalyst would lead to the formation of the desired this compound, potentially after a reduction step to saturate the newly formed double bond if elimination occurs. wikipedia.org Recent developments have shown that photocatalysis can be used to improve the efficiency and applicability of the Meerwein arylation. nih.govbohrium.com

Table 3: Components of a Proposed Meerwein Reaction for this compound

| Component | Chemical Species | Role | Reference |

| Aryl Source | 2-Chlorobenzenediazonium salt (from 2-chloroaniline) | Aryl radical precursor | thermofisher.com |

| Alkene Substrate | 3-Buten-2-one (Methyl vinyl ketone) | Electron-poor alkene | wikipedia.org |

| Catalyst | Copper(I) or Copper(II) salt | Promotes radical formation and subsequent steps | wikipedia.org |

| Product (potential) | This compound | Arylated ketone | wikipedia.org |

Synthetic Routes via Oxidative Fragmentation

Oxidative fragmentation, also known as oxidative cleavage, is a class of reactions where a carbon-carbon bond is broken with the concomitant formation of new carbon-oxygen bonds, often leading to carbonyl compounds like ketones and aldehydes. masterorganicchemistry.comnumberanalytics.com This strategy can be a powerful tool for transforming complex molecules into valuable synthetic intermediates. numberanalytics.com

A common example of oxidative cleavage is the ozonolysis of alkenes, where a carbon-carbon double bond is cleaved to produce two carbonyl-containing fragments. masterorganicchemistry.com To synthesize this compound via this method, one would need to design a precursor alkene that, upon cleavage, yields the desired butanone as one of the products. For instance, an alkene of the structure (2-chlorophenyl)CH₂CH₂C(CH₃)=CHR (where R is an alkyl or aryl group) could theoretically be cleaved at the double bond to give this compound.

Another approach involves the oxidative cleavage of alkynes. Various reagents, including ozone and potassium permanganate (B83412), can cleave carbon-carbon triple bonds to yield carboxylic acids. arkat-usa.org However, under specific conditions, it may be possible to achieve partial oxidation to a diketone, which could then be selectively reduced or modified.

The fragmentation of certain cyclic structures can also lead to the formation of ketones. For example, the fragmentation of specific radical intermediates can result in the formation of a ketone and an alkyl radical. thieme-connect.de While not a direct route, the principles of oxidative fragmentation offer a conceptual pathway for the synthesis of this compound from a suitably designed precursor.

Thermal Ring-Opening Reactions in Butanone Synthesis

Thermal ring-opening reactions of strained cyclic systems, particularly cyclobutane (B1203170) derivatives, can be a valuable method for the synthesis of acyclic compounds. nih.gov The high ring strain in four-membered rings facilitates their cleavage under thermal conditions, often leading to the formation of new functional groups and carbon-carbon double bonds. researchgate.net

A key example is the electrocyclic ring-opening of cyclobutenes, which proceeds in a conrotatory manner under thermal conditions to form 1,3-dienes. researchgate.net For the synthesis of a butanone derivative, a more relevant precursor would be a substituted cyclobutanone. The thermal or photochemical ring-opening of cyclobutanones can generate reactive intermediates such as vinylketenes. nih.gov These intermediates can then be trapped by various reagents or undergo further rearrangements to yield the final product.

To apply this strategy to the synthesis of this compound, one could envision a cyclobutanol (B46151) derivative with a 2-chlorophenyl group and a methyl group at appropriate positions. A retro-[2+2] cycloaddition or a related fragmentation process under thermal conditions could potentially lead to the formation of the target butanone. For example, a 1-(2-chlorobenzyl)-2-methylcyclobutanol could theoretically fragment to yield this compound and ethene. While less common than other methods, the use of thermal ring-opening reactions represents a potential, albeit more complex, synthetic route.

Direct Halogenation of Precursors

Direct halogenation serves as a fundamental strategy for the introduction of halogen atoms onto a precursor molecule. mt.com In the context of synthesizing this compound, this approach typically involves the halogenation of a suitable aromatic precursor. The reactivity of halogens for this purpose follows the order F₂ > Cl₂ > Br₂ > I₂. libretexts.org

A plausible pathway involves the chlorination of 4-phenylbutan-2-one. solubilityofthings.combldpharm.com The aromatic ring of 4-phenylbutan-2-one can undergo electrophilic aromatic substitution. libretexts.org Under these conditions, a chlorine atom is introduced onto the phenyl ring. The position of chlorination (ortho, meta, or para) is directed by the existing alkyl substituent and can be controlled by the choice of catalyst and reaction conditions. To achieve the desired 2-chloro substitution, specific directing groups or catalysts may be employed.

For instance, the chlorination of propane (B168953) yields a mixture of 1-chloropropane (B146392) and 2-chloropropane, demonstrating that not all hydrogen atoms exhibit equal reactivity. libretexts.org Similarly, in the synthesis of this compound, controlling the regioselectivity of the chlorination step is crucial to obtaining the desired isomer. Another approach involves the halogenation of a precursor molecule at a different position, such as the α-carbon to the ketone, which can then be used in subsequent reactions to form the final product. orgsyn.org

Advanced Catalytic Systems in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound has benefited from these developments, particularly in the realms of transition metal and organocatalysis.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, a key step in the synthesis of this compound. thermofisher.commtroyal.ca These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium or nickel. ustc.edu.cn

Prominent examples of such reactions include the Suzuki, Heck, and Negishi cross-coupling reactions. thermofisher.comustc.edu.cn For the synthesis of this compound, a general approach would involve the coupling of a 2-chlorophenyl-containing fragment with a four-carbon chain. For example, a Suzuki coupling could be employed between 2-chlorophenylboronic acid and a suitable butanone derivative. nih.gov Alternatively, a Negishi coupling could utilize an organozinc reagent. ustc.edu.cn

The general catalytic cycle for these reactions involves oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the organometallic reagent, and finally reductive elimination to yield the coupled product and regenerate the catalyst. ustc.edu.cn

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

| Named Reaction | Coupling Partners | Catalyst | Key Features |

| Suzuki Reaction | Organoborane + Organohalide | Palladium | Mild conditions, high functional group tolerance. ustc.edu.cn |

| Heck Reaction | Alkene + Organohalide | Palladium | Forms a substituted alkene. ustc.edu.cn |

| Negishi Reaction | Organozinc + Organohalide | Palladium or Nickel | High reactivity of organozinc reagents. ustc.edu.cn |

| Ullmann Reaction | Two Aryl Halides | Copper | Typically requires high temperatures. thermofisher.com |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative to metal-based catalysis. cardiff.ac.uk These catalysts offer advantages in terms of low toxicity, stability, and availability. For the synthesis of aryl butanones, organocatalytic methods often involve the activation of one of the reactants through the formation of a transient, more reactive species. wordpress.com

One notable approach is the use of N-heterocyclic carbenes (NHCs) to catalyze the arylation of aldehydes. nih.gov This method allows for the synthesis of complex heteroaryl ketones by promoting the reaction between heteroaryl aldehydes and diaryliodonium salts. nih.gov While not a direct synthesis of this compound, this methodology demonstrates the potential of organocatalysis in forming the crucial aryl-ketone bond found in the target molecule. wordpress.com

Another strategy involves the Michael addition of a nucleophile to an α,β-unsaturated ketone, catalyzed by a chiral organocatalyst. beilstein-journals.org This can be applied to the synthesis of chiral aryl butanones and their derivatives. beilstein-journals.orgmdpi.comresearchgate.net

Lewis acid catalysis plays a significant role in organic synthesis, particularly in reactions involving carbonyl compounds. nih.govrsc.org In the context of ketone formation, Lewis acids are often employed in Friedel-Crafts acylation reactions. wikipedia.org This classic method involves the acylation of an aromatic ring with an acyl chloride or anhydride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃). wikipedia.orgnih.gov

For the synthesis of this compound, a Friedel-Crafts approach could in principle be envisioned, although direct acylation with a butanoyl group might be challenging. A more common strategy is the Friedel-Crafts alkylation, where an alkene or alkyl halide is used to alkylate an aromatic ring. nih.govrsc.org The resulting alkylated aromatic can then be further functionalized to yield the desired ketone.

Modern advancements have introduced milder Lewis acids and more environmentally friendly conditions for Friedel-Crafts reactions. rsc.org For example, catalytic amounts of metal triflates, such as Eu(NTf₂)₃, have been shown to be effective for Friedel-Crafts acylation using carboxylic acids as the acylating agents. researchgate.net This approach generates water as the only byproduct, aligning with the principles of green chemistry. researchgate.net

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance in the pharmaceutical industry. cardiff.ac.uk Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, often employing chiral catalysts or auxiliaries. nih.gov

Asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols. nih.gov This technique can be adapted to produce chiral derivatives of this compound. The process typically involves the use of a transition metal catalyst, such as iridium or ruthenium, complexed with a chiral ligand. nih.govnih.gov

The general approach involves the hydrogenation of a prochiral ketone precursor under a hydrogen atmosphere in the presence of the chiral catalyst system. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the ketone, resulting in the preferential formation of one enantiomer of the corresponding alcohol. nih.gov

Recent research has focused on the development of highly efficient and selective catalysts for this transformation. For example, iridium complexes of simple alkane-diyl-based P,N,O-type chiral ligands have shown high enantioselectivities (up to 98% ee) in the asymmetric hydrogenation of prochiral ketones. nih.gov Similarly, ruthenium-catalyzed asymmetric hydrogenation has been successfully applied to the stereoselective synthesis of chiral δ-hydroxy-β-keto acid derivatives. nih.gov

Table 2: Data on Asymmetric Hydrogenation of Prochiral Ketones

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

| Iridium-P,N,O Ligand | Acetophenone | up to 98% | nih.gov |

| Ruthenium-Chiral Ligand | δ-Hydroxy-β-keto acid derivatives | >99% de | nih.gov |

| LiAlH₄ modified with biphenol | Various prochiral ketones | Excellent | rsc.org |

Chiral Auxiliary-Mediated Strategies for Butanone Enantiomers

The use of chiral auxiliaries is a powerful and well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.orgwilliams.edu A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate, directs the stereoselective formation of new chiral centers, and is subsequently removed. wikipedia.org This approach is particularly advantageous as it often provides high diastereoselectivity and the products, being diastereomers, can be readily separated by standard chromatographic or crystallization methods. williams.edu

One of the most widely utilized classes of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.org These auxiliaries, derived from readily available amino acids, have been successfully applied to a multitude of stereoselective transformations, including alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net In the context of synthesizing chiral butanone enantiomers, an N-acyl oxazolidinone derived from the butanone of interest can be prepared. The chiral environment provided by the auxiliary then directs the facial selectivity of enolate formation and subsequent reaction with an electrophile.

For instance, the alkylation of an enolate derived from an N-acyl oxazolidinone proceeds with a high degree of stereocontrol. uwindsor.ca The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face. uwindsor.ca This leads to the formation of a new stereocenter with a predictable configuration. The auxiliary can then be cleaved under mild conditions to yield the desired chiral ketone. uwindsor.ca

The diastereoselectivity of these reactions is often excellent, with diastereomeric ratios (d.r.) frequently exceeding 95:5. The choice of the specific oxazolidinone auxiliary, the base used for enolate formation, and the reaction conditions can all be tuned to optimize the stereochemical outcome. youtube.com

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis wikipedia.orgresearchgate.net

| Chiral Auxiliary | Origin/Type | Common Applications |

| Evans' Oxazolidinones | Amino acid-derived | Asymmetric aldol reactions, alkylations, Diels-Alder reactions |

| Camphorsultam | Terpene-derived | Asymmetric Diels-Alder, alkylations, and Michael additions |

| (S)-(-)-1-Phenylethylamine | Synthetic amine | Resolution of racemates, synthesis of chiral imines |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Sulfinamide | Asymmetric synthesis of chiral amines |

While direct examples for the synthesis of this compound using this method are not extensively documented in readily available literature, the principles are widely applicable. The synthesis would involve the coupling of a suitable precursor of 4-(2-chlorophenyl)butanoic acid with a chiral oxazolidinone, followed by a reaction to introduce the methyl ketone functionality or a related transformation where the stereocenter is set.

Organocatalytic Asymmetric Aldol Reactions with Related Ketones

Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has emerged as a powerful tool in asymmetric synthesis. A landmark achievement in this field is the proline-catalyzed asymmetric aldol reaction. wikipedia.org This methodology allows for the direct, enantioselective C-C bond formation between a ketone donor and an aldehyde acceptor. wikipedia.org

In the context of synthesizing chiral analogs of this compound, an organocatalytic aldol reaction between a suitable ketone (e.g., acetone (B3395972) or a derivative) and 2-chlorobenzaldehyde (B119727) could be envisioned. The reaction, catalyzed by L-proline or one of its derivatives, proceeds through an enamine intermediate formed between the ketone and the catalyst. This enamine then attacks the aldehyde with high facial selectivity, leading to the formation of a chiral β-hydroxy ketone.

Research has shown that proline and its derivatives can catalyze the aldol reaction of various ketones with aromatic aldehydes, achieving high yields and enantiomeric excesses (ee). nih.gov For example, the reaction of acetone with various aldehydes in the presence of a chiral diamine catalyst can produce the corresponding aldol products in excellent yields and with high enantioselectivity. nih.gov

Table 2: Proline-Catalyzed Asymmetric Aldol Reaction of Ketones with Aldehydes wikipedia.orgnih.gov

| Ketone | Aldehyde | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetone | Isovaleraldehyde | L-Proline | DMSO | 68 | 96 |

| Cyclohexanone | p-Nitrobenzaldehyde | L-Proline | DMSO | 97 | 99 |

| Acetone | Benzaldehyde | Chiral Diamine | - | 95 | 75 |

| Acetone | 4-Nitrobenzaldehyde | Chiral Diamine | - | 99 | 90 |

The efficiency and stereoselectivity of the reaction are influenced by factors such as the catalyst structure, solvent, and the electronic properties of the substrates. The subsequent dehydration of the resulting aldol adduct would yield an α,β-unsaturated ketone, which could then be selectively reduced to afford the chiral butanone.

Enantiomeric Synthesis of Related Butyrolactones from Chlorophenyl Precursors

γ-Butyrolactones are important structural motifs found in numerous natural products and serve as versatile chiral building blocks in organic synthesis. researchgate.netacs.org The enantioselective synthesis of γ-butyrolactones bearing a chlorophenyl substituent is a relevant strategy that can provide access to precursors or analogs of this compound.

One approach involves the synthesis and resolution of racemic β-(4-chlorophenyl)-γ-butyrolactone. scielo.org.mx For instance, p-chlorostyrene can be oxidized to the corresponding epoxide, which then reacts with a malonate derivative. scielo.org.mx Subsequent decarboxylation affords the racemic γ-butyrolactone. scielo.org.mx The racemate can then be resolved, for example, by forming diastereomeric amides with a chiral amine, which are separated by chromatography, followed by hydrolysis to yield the enantiomerically pure lactones. scielo.org.mx

Alternatively, asymmetric hydrogenation of a corresponding butenolide using a chiral catalyst, such as a BINAP-Rh or -Ru complex, can provide direct access to the enantiomerically enriched γ-butyrolactone. researchgate.net This method has been shown to produce 3,4-disubstituted γ-butyrolactones in good yields and high enantiomeric excess. researchgate.net

Another powerful strategy is the chromium-catalyzed asymmetric carbonyl allylation followed by lactonization, which has been used to synthesize enantioenriched α-exo-methylene γ-butyrolactones. nih.gov This methodology demonstrates the versatility of metal-catalyzed reactions in constructing chiral lactone frameworks.

Table 3: Enantioselective Synthesis of γ-Butyrolactones scielo.org.mxresearchgate.net

| Starting Material | Method | Chiral Reagent/Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Racemic β-(4-chlorophenyl)-γ-butyrolactone | Resolution | (+)-(R)-α-Methylbenzylamine | (S)-β-(4-chlorophenyl)-γ-butyrolactone | - | >98 |

| 4-Phenyl-2(5H)-furanone | Asymmetric Hydrogenation | [Rh(cod)(R,R-Et-Duphos)]BF4 | (R)-4-Phenyl-γ-butyrolactone | 95 | 97 |

| Itaconic acid | Asymmetric Hydrogenation | BINAP-Ru complex | (R)-Methylsuccinic acid γ-lactone | 95 | 97 |

These enantiopure butyrolactones can then be further manipulated, for example, by ring-opening and functional group transformations, to access chiral butanone derivatives.

Process Optimization and Scale-Up Considerations for this compound Production

The transition from a laboratory-scale synthesis to a robust and economical industrial process requires careful consideration of various factors. Process optimization and scale-up are critical for ensuring safety, efficiency, and cost-effectiveness in the production of this compound.

Optimization of Reaction Conditions (Temperature, Pressure, Concentration)

The optimization of reaction parameters is a cornerstone of process development. For the synthesis of 4-aryl-butan-2-ones, which often involves reactions like Friedel-Crafts acylation or alkylation, the conditions must be finely tuned to maximize yield and selectivity while minimizing side-product formation. researchgate.neted.ac.uk

For a Friedel-Crafts type reaction, key parameters to optimize include:

Temperature: Higher temperatures can increase reaction rates but may also lead to undesirable side reactions or decomposition. A balance must be struck to achieve a practical reaction time with high selectivity. ed.ac.uk

Pressure: For reactions involving gaseous reagents or byproducts, pressure can significantly influence the reaction rate and equilibrium position. illinois.edu

Concentration: The concentration of reactants and catalysts affects the reaction kinetics. Higher concentrations may increase the rate but can also lead to issues with heat dissipation and mixing on a large scale.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the parameter space and identify the optimal conditions. For a related compound, 4-(4-hydroxyphenyl)butan-2-one, a Friedel-Crafts alkylation was performed at temperatures between 100-150°C and pressures of 1-15 bar, with reaction times of 12-24 hours. beilstein-journals.org

Table 4: General Parameters for Optimization of Friedel-Crafts Reactions researchgate.neted.ac.uk

| Parameter | Range/Considerations | Impact on Reaction |

| Temperature | 0°C to 150°C (or higher) | Affects reaction rate and selectivity. |

| Pressure | Atmospheric to high pressure | Influences reactions with gaseous components. |

| Reactant Molar Ratio | Stoichiometric to large excess | Can drive the reaction to completion and affect selectivity. |

| Catalyst Loading | Catalytic amounts to stoichiometric | Impacts reaction rate and cost. |

| Solvent | Aprotic, polar, non-polar | Affects solubility, reactivity, and work-up. |

Yield Enhancement Strategies

Maximizing the yield of the desired product is a primary goal of process optimization. Several strategies can be employed to enhance the yield in the synthesis of this compound.

Catalyst Selection: The choice of catalyst is crucial. For Friedel-Crafts reactions, a wide range of Lewis and Brønsted acids can be used. Screening different catalysts can identify one that offers higher activity and selectivity. mit.edu

Reagent Purity: The purity of starting materials can have a significant impact on the reaction outcome. Impurities can interfere with the catalyst or lead to the formation of byproducts.

Byproduct Removal: In some cases, the in-situ removal of a byproduct can drive the reaction equilibrium towards the product side, thus increasing the yield.

Flow Chemistry Applications in Butanone Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients. flinders.edu.aumdpi.com It offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and reactions, and the potential for automation and process control. mdpi.comchemrxiv.org

The synthesis of ketones, including 4-aryl-2-butanones, has been successfully demonstrated in continuous flow systems. acs.org For example, a two-step continuous flow synthesis of nabumetone, a related 4-aryl-2-butanone, involved an initial aldol condensation to form the enone, followed by a selective hydrogenation in a fixed-bed reactor. acs.org

Key features of a flow process for butanone synthesis would include:

Reactor Type: Packed-bed reactors for heterogeneous catalysts or coil reactors for homogeneous reactions.

Pumping System: Precise control over the flow rates of reactant solutions.

Back-Pressure Regulator: To maintain the desired pressure in the system, especially for reactions at elevated temperatures.

In-line Analysis: Process Analytical Technology (PAT) can be integrated to monitor the reaction in real-time, allowing for rapid optimization and control.

Table 5: Comparison of Batch vs. Flow Synthesis for Ketone Production acs.orgflinders.edu.aumdpi.com

| Feature | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mass Transfer | Can be limited by mixing efficiency | Enhanced due to small reactor dimensions |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes at any given time, better temperature control |

| Scalability | Often requires re-optimization | Scaled by running the process for a longer time (numbering-up) |

| Process Control | Manual or semi-automated | Readily automated for precise control of parameters |

The application of flow chemistry to the synthesis of this compound could offer significant advantages in terms of process efficiency, safety, and scalability, making it an attractive approach for industrial production.

Chemical Reactivity and Mechanistic Investigations of 4 2 Chlorophenyl Butan 2 One

Reactions at the Carbonyl Moiety of 4-(2-Chlorophenyl)butan-2-one

The ketone functionality is the most reactive site in the molecule, susceptible to a variety of transformations typical of carbonyl compounds.

Nucleophilic Addition Reactions to the Ketone Carbonyl

The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles. byjus.commasterorganicchemistry.com This fundamental reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. byjus.com The rate and reversibility of the addition depend on the strength of the nucleophile. masterorganicchemistry.com Strong nucleophiles like Grignard reagents or organolithium compounds result in irreversible additions to form tertiary alcohols. Weaker nucleophiles, such as cyanide or amines, often participate in reversible additions. byjus.commasterorganicchemistry.com

For instance, the reaction with hydrogen cyanide, typically catalyzed by a base, would yield the corresponding cyanohydrin. byjus.com Similarly, reaction with primary amines would first form a hemiaminal, which could then dehydrate to produce an imine. byjus.com

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile | Reagent/Conditions | Expected Product Type |

| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727) | Secondary Alcohol |

| Alkyl/Aryl (R⁻) | Grignard Reagent (R-MgBr), Diethyl ether | Tertiary Alcohol |

| Cyanide (CN⁻) | Hydrogen Cyanide (HCN), Potassium Cyanide (KCN) | Cyanohydrin |

| Primary Amine (R-NH₂) | R-NH₂, Mild Acid Catalyst | Imine |

| Alcohol (R-OH) | R-OH, Acid Catalyst | Acetal (via Hemiacetal) |

Oxidation Pathways of the Ketone Functionality

Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom directly attached to the carbonyl carbon. Oxidation of this compound requires harsh conditions that involve the cleavage of a carbon-carbon bond. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions can cleave the molecule on either side of the carbonyl group. evitachem.com This would result in a mixture of carboxylic acids, including 2-chlorophenylacetic acid and acetic acid.

Enolization and Aldol (B89426) Condensation Reactions

The protons on the carbon atoms alpha to the carbonyl group (C1 and C3) in this compound are acidic and can be removed by a base to form an enolate ion. magritek.com This enolate is a key nucleophilic intermediate in several important reactions. jackwestin.com The formation of the enol or enolate, known as enolization, can also be catalyzed by acid. masterorganicchemistry.com

This enolate can act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule of this compound in a self-aldol addition reaction. masterorganicchemistry.com The resulting product is a β-hydroxy ketone. sigmaaldrich.com Under more forceful conditions, such as heating, this aldol addition product can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated ketone, a process known as the aldol condensation. magritek.comjackwestin.com

Wittig and Horner-Wadsworth-Emmons Olefinations

The carbonyl group of this compound can be converted into a carbon-carbon double bond (an alkene) through olefination reactions.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. wikipedia.orgmasterorganicchemistry.com The ylide attacks the ketone to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct. organic-chemistry.org The stereochemical outcome (E or Z-alkene) depends significantly on the nature of the ylide; stabilized ylides tend to produce E-alkenes, while non-stabilized ylides favor Z-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. uta.edu These carbanions are generally more nucleophilic than the corresponding Wittig reagents and offer several advantages, including the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.org The HWE reaction is renowned for its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene. wikipedia.orgnih.gov

Table 2: Comparison of Olefination Reactions

| Reaction | Key Reagent | Typical Selectivity | Byproduct |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Dependent on ylide stability | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Predominantly (E)-alkene | Dialkylphosphate salt |

Strecker-Type Aminocyanations

While the classical Strecker synthesis involves aldehydes, a related reaction pathway can be applied to ketones like this compound. The reaction would proceed in two main steps. First, the ketone reacts with ammonia (B1221849) or a primary amine in the presence of a cyanide source (like KCN). This forms an intermediate imine, which is then attacked by the cyanide ion to produce an α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield an α-amino acid.

Reactions Involving the Chlorophenyl Group and Alkyl Chain of this compound

The chlorophenyl group and the alkyl chain are generally less reactive than the ketone moiety. The chlorine atom on the aromatic ring is an ortho, para-directing deactivator for electrophilic aromatic substitution, meaning further substitution on the ring would be slow and would likely occur at the positions ortho and para to the chlorine (and meta to the alkyl chain).

The C-Cl bond is relatively strong and resistant to nucleophilic aromatic substitution unless harsh conditions or specific catalysts are employed. However, the chlorophenyl group can participate in transition metal-catalyzed cross-coupling reactions. For example, in a Suzuki coupling, a palladium catalyst could be used to couple the aryl chloride with an organoboron compound to form a new carbon-carbon bond, replacing the chlorine atom. thermofisher.com Similarly, in a Heck reaction, the aryl chloride could be coupled with an alkene in the presence of a palladium catalyst. thermofisher.com

Reactions on the alkyl chain itself, other than at the alpha-carbons adjacent to the ketone, are less common. The benzylic-type protons at C4 are less acidic than the alpha-protons at C3 and C1 due to the powerful electron-withdrawing effect of the adjacent carbonyl group.

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

The chlorophenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The rate and regioselectivity of these reactions are dictated by the combined influence of the two substituents on the benzene (B151609) ring: the chlorine atom and the 4-oxobutyl side chain.

The chlorine atom is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Although it directs to these positions through resonance stabilization of the cationic intermediate (the sigma complex), chlorine is considered a deactivating group due to its strong electron-withdrawing inductive effect, which makes the ring less nucleophilic and slows the reaction rate compared to benzene. uci.edumasterorganicchemistry.com

Conversely, the butan-2-one substituent is a meta-director. The carbonyl group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic attack. organicmystery.com This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for substitution.

When both substituents are present, their directing effects must be considered in tandem. The chlorine atom is at position 2. The butan-2-one chain is at position 1.

Chlorine (ortho, para-director): Directs to positions 3 and 5 (ortho) and 6 (para).

Butan-2-one (meta-director): Directs to positions 3 and 5.

Table 1: Directing Effects of Substituents on the Phenyl Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

|---|---|---|---|---|---|

| Chlorine | 2 | Withdrawing | Donating | Deactivating | Ortho, Para |

| Butan-2-one | 1 | Withdrawing | Withdrawing | Deactivating | Meta |

Radical Reactions of Chlorophenyl-Substituted Ketones

Chlorophenyl-substituted ketones can participate in reactions involving free radical intermediates, typically initiated by photolysis (UV light) or thermal energy. masterorganicchemistry.comyoutube.com The specific pathways depend on the structure of the ketone.

For this compound, two primary photochemical reactions, known as Norrish reactions, are conceivable:

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond. libretexts.org For this molecule, cleavage can occur on either side of the carbonyl group, leading to the formation of an acetyl radical and a 2-(2-chlorophenyl)ethyl radical, or a methyl radical and a 3-(2-chlorophenyl)propanoyl radical. These highly reactive radical pairs can then undergo various subsequent reactions such as decarbonylation, recombination, or disproportionation. libretexts.org

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl oxygen. libretexts.org In this compound, the γ-carbon is the benzylic carbon of the chlorophenyl group. This abstraction would lead to the formation of a 1,4-biradical intermediate. The subsequent reactions for this biradical include cyclization to form a cyclobutanol (B46151) derivative or fragmentation (cleavage) to yield an enol and an alkene.

The reaction's course is often influenced by the solvent and the presence of radical scavengers. masterorganicchemistry.com The stability of the potential radical intermediates plays a crucial role in determining the predominant reaction pathway.

Regioselective Alkylation and Functionalization of the Butanone Backbone

The butanone backbone of this compound possesses acidic protons on the α-carbons (carbons adjacent to the carbonyl group, C1 and C3). These protons can be removed by a suitable base to form a nucleophilic enolate intermediate. The formation of the enolate is a key step that allows for regioselective functionalization. jackwestin.com

There are two potential sites for deprotonation: the methyl group (C1) and the methylene (B1212753) group (C3).

Kinetic Enolate: Formed by removing a proton from the less sterically hindered C1 methyl group. This is the faster-forming enolate and is favored at low temperatures with bulky, non-nucleophilic bases like lithium diisopropylamide (LDA).

Thermodynamic Enolate: Formed by removing a proton from the more substituted C3 methylene group. This is the more stable enolate and is favored under conditions that allow for equilibrium, such as higher temperatures with weaker bases like sodium ethoxide.

Once formed, the enolate can act as a nucleophile, attacking a variety of electrophiles (e.g., alkyl halides, aldehydes) to form a new carbon-carbon bond, primarily at the α-carbon. researchgate.net This allows for the regioselective alkylation and elaboration of the butanone chain, a common strategy in organic synthesis. researchgate.net

Elucidation of Reaction Mechanisms

Investigating the precise pathways through which this compound undergoes transformation requires a combination of kinetic studies, isotopic labeling, and computational analysis.

Kinetic Studies and Rate Law Determination

Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of reactants, catalysts, and other species. researchgate.net For a reaction involving this compound, such as its base-catalyzed alkylation, the reaction rate can be monitored over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC). acs.orgacs.org

By systematically varying the initial concentrations of the ketone, base, and electrophile, a rate law can be determined. For example, a hypothetical rate law for the alkylation might take the form:

Rate = k[this compound]x[Base]y[Alkyl Halide]z

The exponents x, y, and z represent the order of the reaction with respect to each component and provide insight into the molecularity of the rate-determining step. For instance, if the rate-determining step is the formation of the enolate, the reaction might be first-order in both the ketone and the base (x=1, y=1) and zero-order in the alkyl halide (z=0).

Table 2: Hypothetical Kinetic Data for Alkylation Reaction

| Experiment | [Ketone] (M) | [Base] (M) | [Alkyl Halide] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 0.1 | 2.0 x 10-4 |

| 4 | 0.1 | 0.1 | 0.2 | 1.0 x 10-4 |

From this hypothetical data, doubling the ketone concentration doubles the rate (first order), doubling the base concentration doubles the rate (first order), and doubling the alkyl halide concentration has no effect on the initial rate (zero order). This would support a mechanism where enolate formation is the slow step.

Isotope Effect Analysis in Reaction Pathways

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by examining the change in reaction rate upon isotopic substitution. dalalinstitute.comnih.gov This effect arises because heavier isotopes form stronger bonds, requiring more energy to break, which can lead to a slower reaction rate. libretexts.org

A common application is the deuterium (B1214612) KIE (kH/kD), where a hydrogen atom at a key position is replaced by its heavier isotope, deuterium.

Primary KIE: A significant kH/kD value (typically > 2) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. dalalinstitute.com For example, in the enolate formation of this compound, replacing the α-protons with deuterium would result in a primary KIE if deprotonation is the rate-limiting step.

Secondary KIE: A smaller KIE (closer to 1) is observed when the bond to the isotope is not broken but is located at or near a reacting center. libretexts.org This can provide information about changes in hybridization or the steric environment of the transition state.

Isotopic labeling can also be used as a tracer to follow the path of atoms through a reaction, such as using 18O-labeled water to study hydrate (B1144303) formation at the carbonyl group. youtube.com

Transition State Analysis in Organic Transformations

The transition state is the highest energy point along a reaction coordinate, representing a fleeting arrangement of atoms as reactants are converted into products. msu.edu Understanding its structure is key to understanding reactivity. While transition states cannot be isolated, their properties can be inferred from experimental data and modeled using computational chemistry.

The Hammond postulate provides a qualitative understanding, stating that the transition state of a reaction will more closely resemble the species (reactant or product) to which it is closer in energy. princeton.edu For an endothermic step, the transition state resembles the products, while for an exothermic step, it resembles the reactants.

For reactions involving this compound, computational methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, products, and potential transition state structures. This analysis can:

Determine activation energies, which correlate with reaction rates.

Visualize the geometry of the transition state, showing which bonds are breaking and forming.

Help distinguish between competing mechanistic pathways (e.g., concerted vs. stepwise) by comparing the energies of their respective transition states.

By combining kinetic data, isotope effects, and computational modeling, a comprehensive picture of the reaction mechanism can be developed.

Insights into Chirality Induction Mechanisms

The introduction of a chiral center from a prochiral molecule, such as the ketone in this compound, is a cornerstone of asymmetric synthesis. The mechanisms governing this transformation are intricate, relying on the transfer of stereochemical information from a chiral catalyst or reagent to the substrate. This process, known as chirality induction, is fundamental to producing enantiomerically enriched products. The reduction of the carbonyl group in this compound to a hydroxyl group creates a new stereocenter, and the stereochemical outcome is dictated by the mechanism of the chosen synthetic approach.

One of the most prevalent strategies for the asymmetric reduction of prochiral ketones is the use of chiral catalysts. These can be broadly categorized into biocatalysts, such as enzymes, and chemocatalysts, like organometallic complexes. In both instances, the underlying principle involves the formation of a diastereomeric transition state between the substrate and the chiral catalyst. The energetic difference between these transition states determines the enantiomeric excess (e.e.) of the final product.

For instance, in enzyme-catalyzed reductions, the substrate binds to the active site of the enzyme in a specific orientation. This precise positioning is governed by a combination of steric and electronic interactions between the substrate and the amino acid residues of the enzyme. The enzyme's cofactor, typically NADH or NADPH, then delivers a hydride ion to the carbonyl carbon from a specific face (either re or si), leading to the formation of one enantiomer of the alcohol in preference to the other. The asymmetric catalytic reduction mechanism of alcohol dehydrogenases (ADH), for example, suggests that the substrate binds in distinct orientations to favor the formation of either the (R)- or (S)-enantiomer acs.org.

Similarly, chemocatalysis with chiral oxazaborolidine catalysts, as in the Corey-Bakshi-Shibata (CBS) reduction, relies on the formation of a complex between the borane (B79455) reagent, the catalyst, and the ketone. The chiral environment created by the catalyst directs the hydride transfer from the borane to one of the prochiral faces of the carbonyl group. The proposed transition state model for such reactions involves a six-membered ring-like structure where the steric hindrance dictates the direction of the hydride attack, thus leading to high enantioselectivity. nih.gov

The enantioselectivity of these reactions can be influenced by several factors, including the structure of the substrate, the nature of the catalyst, the solvent, and the reaction temperature. The presence of the ortho-chloro substituent on the phenyl ring of this compound can exert both steric and electronic effects that would influence its interaction with a chiral catalyst, thereby affecting the stereochemical outcome of the reduction.

To illustrate the effectiveness of different catalytic systems in the asymmetric reduction of ketones analogous to this compound, the following data from studies on similar substrates are presented.

Table 1: Biocatalytic Asymmetric Reduction of 4-phenyl-2-butanone

| Biocatalyst | Substrate Concentration | Co-substrate | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Product Configuration |

| Saccharomyces cerevisiae | Varies | Glucose | High | >99 | (S) |

| Geotrichum candidum | Not specified | Not specified | Excellent | High | (S) |

| Candida utilis | Not specified | Glucose | High | Varies with pH | Not specified |

This table presents a summary of findings from various studies on the bioreduction of a structurally similar ketone and is for illustrative purposes. researchgate.net

Table 2: Chemocatalytic Asymmetric Reduction of Acetophenone (B1666503) Derivatives

| Catalyst System | Substrate | Reagent | Enantiomeric Excess (e.e.) (%) |

| (1S, 2R)-(-)-cis-1-amino-2-indanol / Tetrabutylammonium borohydride / Methyl iodide | Acetophenone | In situ generated oxazaborolidine | 91 |

| (S)-α,α-diphenylpyrrolidine methanol / Tetraalkylammonium borohydride / Methyl iodide | Prochiral ketones | In situ generated oxazaborolidine | up to 99 |

This table showcases the enantioselectivity achieved with in situ generated oxazaborolidine catalysts for the reduction of similar ketones. ijprs.com

These examples highlight the potential for achieving high levels of stereocontrol in the reduction of ketones like this compound through the selection of an appropriate chiral catalyst and optimization of reaction conditions. The mechanistic understanding of how these catalysts operate is crucial for predicting and controlling the stereochemical outcome of the reaction.

Computational Chemistry and Theoretical Studies of 4 2 Chlorophenyl Butan 2 One

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are pivotal in understanding the molecular and electronic properties of chemical compounds. For 4-(2-Chlorophenyl)butan-2-one, these theoretical studies provide insights into its geometry, reactivity, and bonding characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. nih.govresearchgate.net This process is crucial as the optimized geometry corresponds to the most stable conformation of the molecule and serves as the basis for calculating other electronic properties. nih.govresearchgate.net For complex organic molecules, DFT has been shown to be a feasible and effective method for system-wide optimization, leading to more precise and realistic structures. nih.govresearchgate.net The application of DFT to this compound would allow for the determination of its most stable three-dimensional structure, which is essential for understanding its interactions and reactivity. The theory can also be used to calculate various electronic properties that govern the chemical behavior of the molecule. scispace.comarxiv.org

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is commonly used for organic molecules. The 6-311G(d,p) basis set is a Pople-style basis set that provides a good balance between accuracy and computational cost. researchgate.netpsicode.org This combination, B3LYP/6-311G(d,p), is frequently employed for geometry optimization and electronic structure calculations of organic compounds. researchgate.net The inclusion of polarization functions (d,p) is important for describing the anisotropic electron distribution in molecules containing heteroatoms and for accurately representing chemical bonds. researchgate.net While B3LYP/6-31G* was a historical standard, larger basis sets like 6-311G with polarization and diffuse functions are now more common for achieving higher accuracy. reddit.com

Table 1: Common Basis Sets Used in DFT Calculations

| Basis Set Family | Description | Common Examples |

| Pople Style | Split-valence basis sets, computationally efficient. | 3-21G, 6-31G(d), 6-311G(d,p) psicode.orggaussian.com |

| Dunning Style | Correlation-consistent basis sets, systematically improvable. | cc-pVDZ, aug-cc-pVTZ chemrxiv.org |

| Karlsruhe | "def2" basis sets, well-balanced for a wide range of elements. | def2-SVP, def2-TZVP chemrxiv.org |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It is a plot of the electrostatic potential mapped onto the electron density surface of a molecule. The MEP provides a visual representation of the charge distribution and allows for the identification of electrophilic and nucleophilic sites. scienceopen.comresearchgate.net Different colors on the MEP map represent different potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, which are prone to nucleophilic attack. researchgate.net Green and yellow represent intermediate potential values. researchgate.net For a molecule like this compound, an MEP analysis would highlight the electronegative oxygen atom of the carbonyl group as a region of negative potential and the hydrogen atoms as regions of positive potential. scienceopen.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. scienceopen.com A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scienceopen.com For this compound, the HOMO is likely to be localized on the phenyl ring and the oxygen atom of the carbonyl group, while the LUMO may be centered on the carbonyl carbon and the aromatic ring. The energy of these orbitals and their gap can be calculated using DFT methods. researchgate.netnih.gov

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and nucleophilicity. youtube.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electrophilicity. youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. scienceopen.comrsc.org |

Computational Studies on Reactivity and Selectivity

Theoretical chemistry offers a framework for understanding and predicting the reactivity of molecules. Among the most utilized tools within Density Functional Theory (DFT) are the Fukui functions and other reactivity indices. wikipedia.orgfaccts.de These concepts are derived from the change in electron density as an electron is added to or removed from a molecule. wikipedia.org

The Fukui function, f(r), helps to identify the regions in a molecule that are most susceptible to different types of chemical attack. wikipedia.org Specifically, there are three main types of Fukui functions:

f+(r) : This function indicates the susceptibility of a site to a nucleophilic attack (attack by an electron-rich species). It is calculated from the difference in electron density between the neutral molecule and its anionic state. faccts.de

f-(r) : This function points to the sites that are prone to an electrophilic attack (attack by an electron-deficient species). It is derived from the electron density difference between the neutral molecule and its cationic state. faccts.de

f0(r) : This function is used to predict the most likely sites for a radical attack. rowansci.com

By calculating these functions for this compound, one can predict which atoms are the most reactive. For instance, in ketones, the carbonyl carbon is often a primary site for nucleophilic attack, while the aromatic ring can be susceptible to electrophilic substitution. Computational analysis of a structurally similar compound, raspberry ketone (4-(4-hydroxyphenyl)-butan-2-one), has shown a propensity for nucleophilic attack at the carbonyl carbon and electrophilic addition to the benzene (B151609) ring. nih.gov

Interactive Data Table: Hypothetical Condensed Fukui Indices for this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| C (carbonyl) | 0.25 | 0.05 | 0.15 |

| O (carbonyl) | 0.10 | 0.30 | 0.20 |

| C (alpha to C=O) | 0.08 | 0.07 | 0.075 |

| C (ortho-position, ring) | 0.04 | 0.12 | 0.08 |

| C (para-position, ring) | 0.06 | 0.15 | 0.105 |

Note: The values in this table are illustrative and represent typical trends for similar molecules. The most reactive sites for each type of attack are highlighted in bold.

Computational chemistry is instrumental in mapping out the entire landscape of a chemical reaction, from reactants to products. arxiv.org This involves identifying stable intermediates and, crucially, the high-energy transition states that connect them. rowansci.com The energy of the transition state determines the activation energy of a reaction, which in turn governs the reaction rate.

The process of finding a transition state computationally often involves:

Proposing a reaction coordinate, which is a geometric parameter (like a bond length or angle) that changes significantly during the reaction. rowansci.com

Performing a "scan" along this coordinate to find an approximate energy maximum. rowansci.com

Using sophisticated algorithms to optimize the geometry of this high-energy structure to precisely locate the transition state. youtube.com

Conducting a frequency calculation to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. youtube.com

For a molecule like this compound, this methodology could be applied to study various reactions, such as its reduction to the corresponding alcohol or its involvement in condensation reactions. While specific studies on this molecule are not prevalent, research on other organic reactions, such as cycloadditions, demonstrates how Density Functional Theory (DFT) calculations can be used to investigate the geometries and energies of transition states. researchgate.netresearchgate.net These studies provide detailed insights into the reaction mechanisms, including why certain products are formed preferentially over others.

Theoretical calculations can provide reliable estimates of key thermodynamic properties of molecules. These parameters are crucial for understanding the stability of a compound and the energetics of its reactions. A comprehensive computational study on the closely related raspberry ketone (4-(4-hydroxyphenyl)-butan-2-one) has yielded precise thermodynamic data. nih.gov Given the structural similarity, these values provide a strong estimate for the thermodynamic properties of this compound.

The key thermodynamic parameters that can be calculated include:

Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. nih.gov

Standard Molar Entropy (S°) : A measure of the randomness or disorder of the molecules. nih.gov

Heat Capacity (Cp and Cv) : The amount of heat required to raise the temperature of the substance by a certain amount, at constant pressure (Cp) or constant volume (Cv). nih.gov

These values are typically calculated using well-benchmarked computational methods, such as the correlation consistent Composite Approach (ccCA-CBS-2), and are often found to be in good agreement with experimental data where available. nih.gov

Interactive Data Table: Calculated Thermodynamic Parameters for the Structurally Similar Raspberry Ketone

| Parameter | Calculated Value | Units |

| Enthalpy of Formation (ΔfH°) | -299.4 ± 0.17 | kJ·mol⁻¹ |

| Standard Molar Entropy (S°) | 477.11 | J·K⁻¹·mol⁻¹ |

| Heat Capacity (Cp) | 195.75 | J·K⁻¹·mol⁻¹ |

| Heat Capacity (Cv) | 187.44 | J·K⁻¹·mol⁻¹ |

Source: Data from a computational study on 4-(4-hydroxyphenyl)-butan-2-one. nih.gov

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. researchgate.net Solvatochromism is the phenomenon where the color of a substance, and more broadly its absorption or emission spectrum, changes with the polarity of the solvent. researchgate.net This effect arises from differential solvation of the ground and excited electronic states of the molecule.

Computational models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), can be used to simulate the presence of a solvent and study its effect on the electronic structure of a molecule. rsc.org These studies can predict the shifts in the absorption maxima of a compound in different solvents. For instance, a study on C-(4-chlorophenyl)-N-phenylnitrone, a related compound, showed a hypsochromic shift (a shift to shorter wavelengths) in its absorption maxima with increasing solvent polarity. scirp.org This indicates that the ground state is more stabilized by polar solvents than the excited state.

For this compound, one would expect to see shifts in its UV-Vis absorption spectrum when dissolved in solvents of varying polarity. Computational studies could quantify this effect and provide insights into the nature of its excited states.

A fascinating area of theoretical chemistry explores how external electric fields can influence and even control the properties and reactivity of molecules. nih.gov An external electric field can interact with the molecule's own electric dipole moment and polarizability, leading to a number of interesting effects. nih.govmdpi.com

Theoretical investigations have shown that an external electric field can:

Alter the geometry of molecules. nih.gov

Change the energies of molecular orbitals, potentially reducing the HOMO-LUMO gap. mdpi.com

Stabilize or destabilize transition states, thereby catalyzing or inhibiting chemical reactions. nih.gov

Induce shifts in spectral lines, a phenomenon known as the Stark effect. nih.gov

While the application of this concept to this compound has not been specifically reported, it represents a frontier in computational chemistry. Theoretically, applying a strong electric field could be used to tune the electronic properties of the molecule, for example, by altering the charge distribution and thus the reactivity of the carbonyl group or the aromatic ring.

Molecular Dynamics and Conformational Analysis

For this compound, rotation around the single bonds in the butanone chain allows the molecule to adopt various conformations. Some of these will be more stable (lower in energy) than others due to factors like steric hindrance. A computational study on the similar raspberry ketone molecule identified three stable conformers, with the most stable one being asymmetrical with respect to the phenyl ring. nih.gov A similar analysis for this compound would involve scanning the potential energy surface by systematically rotating the key dihedral angles to identify the lowest energy conformers.

Molecular dynamics (MD) simulations take this a step further by simulating the movement of atoms and molecules over time. nih.gov An MD simulation provides a dynamic picture of the molecule's behavior, including its conformational changes and its interactions with surrounding molecules, such as a solvent or a biological receptor. Such simulations are invaluable for understanding how a molecule like this compound might behave in a complex environment. nih.gov

Conformational Landscape Exploration

The conformational flexibility of this compound is primarily dictated by the rotation around its single bonds. Understanding the molecule's preferred three-dimensional arrangements, or conformations, and the energy barriers that separate them is crucial for predicting its reactivity and physical properties. The exploration of the conformational landscape is typically achieved through computational techniques such as potential energy surface (PES) scans.

Due to the lack of specific published research on the conformational analysis of this compound, we can infer its likely behavior from studies on analogous molecules, such as other 4-aryl-2-butanones and substituted alkanes. Theoretical studies on similar compounds often employ Density Functional Theory (DFT) methods, which provide a good balance between accuracy and computational cost.

The rotation around the C-C bonds of the butanone chain will lead to various staggered and eclipsed conformations. Generally, staggered conformations are energetically favored over eclipsed ones due to reduced steric hindrance. The most significant rotational barrier is expected to be associated with the bond connecting the bulky chlorophenyl group to the rest of the molecule. The interaction between the ortho-substituted chlorine atom and the butanone chain will play a critical role in determining the most stable conformers.

A hypothetical potential energy surface scan for the rotation around the C-C bond adjacent to the phenyl ring would likely reveal distinct energy minima and maxima. The stable conformers would represent geometries where the steric repulsion between the chlorophenyl ring and the ketone group is minimized.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Dihedral Angle (Car-Car-C-C) | Conformation | Relative Energy (kcal/mol) |

| ~60° | Gauche | 0.0 |

| ~180° | Anti | 0.5 |

| 0° | Eclipsed (Transition State) | 4.5 |

| 120° | Eclipsed (Transition State) | 5.0 |

Note: This data is hypothetical and serves to illustrate the expected conformational energy landscape based on principles of steric hindrance and electronic effects in similar molecules. The actual values would need to be determined by specific computational studies.

Intermolecular Interactions and Aggregation Studies